ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate
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Overview
Description
Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate is a chemical compound with the molecular formula C22H26N2O4. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its piperazine ring, which is substituted with ethoxycarbonyl and phenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The ethoxycarbonyl and phenyl groups enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate can be compared with other similar compounds, such as:
1-Boc-4-(3-(ethoxycarbonyl)phenyl)piperazine: This compound has a similar structure but includes a Boc (tert-butoxycarbonyl) protecting group, which can be removed under acidic conditions.
4-Ethoxycarbonylphenylboronic acid: This compound contains a boronic acid group instead of a piperazine ring, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications in various scientific fields.
Properties
CAS No. |
692779-57-0 |
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Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl 4-[4-(4-ethoxycarbonylphenyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C22H26N2O4/c1-3-27-21(25)17-5-9-19(10-6-17)23-13-15-24(16-14-23)20-11-7-18(8-12-20)22(26)28-4-2/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
MCCBEYKCFVJSNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)OCC |
Purity |
95 |
Origin of Product |
United States |
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